molecular formula C12H25B2NO4 B3033918 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane CAS No. 1262977-13-8

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

Cat. No. B3033918
CAS RN: 1262977-13-8
M. Wt: 269.0
InChI Key: IGLQSAGCEMHFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a complex molecule that likely contains a dioxaborolane moiety as indicated by the tetramethyl-1,3,2-dioxaborolan-2-yl group mentioned in the title. This suggests that the compound could be related to boron-containing heterocycles, which are of interest due to their potential applications in organic synthesis and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane, they do provide insights into related compounds. For instance, the synthesis of 4,8-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,6-dioxazocin-2-ones involves the preparation of isomeric compounds and examination of their NMR spectra . This suggests that similar synthetic strategies and analytical techniques could be applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For example, the crystal structure of a pyrazole derivative was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and the results were consistent with density functional theory (DFT) calculations . This indicates that a combination of experimental and theoretical methods could be employed to analyze the molecular structure of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, the study of related compounds, such as the 5-methyl- and 5,5-dimethyl-2,8-dioxa-3,4,6,7-tetraaza-3,6-nonadiene 4,6-dioxides, reveals insights into the bond lengths and configurations that are a result of conjugation effects . These findings could be relevant when considering the reactivity and chemical behavior of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The planarity and Z-configuration of certain molecular fragments, as well as the intermediate bond lengths between single and double bonds, suggest that the compound may exhibit unique electronic properties . Additionally, the use of NMR and other spectroscopic techniques in the characterization of similar molecules implies that these methods could be useful in determining the physical and chemical properties of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane .

properties

IUPAC Name

4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLQSAGCEMHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.